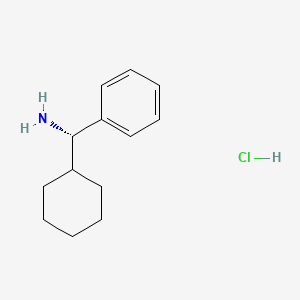

(S)-cyclohexyl(phenyl)methanamine hydrochloride

Description

(S)-Cyclohexyl(phenyl)methanamine hydrochloride (CAS: 58271-62-8) is a chiral secondary amine hydrochloride salt characterized by a cyclohexyl group and a phenyl group attached to a central methanamine scaffold. Its molecular formula is C₁₃H₁₈ClN (MW: 223.74 g/mol), and it is commonly used as a building block in organic synthesis and pharmaceutical research . The (S)-enantiomer is of particular interest in asymmetric catalysis and drug development due to its stereospecific interactions. The compound is commercially available, with six global suppliers listed .

Key structural features include:

- Cyclohexyl group: Imparts steric bulk and lipophilicity.

- Hydrochloride salt: Enhances solubility in polar solvents like water or methanol.

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

(S)-cyclohexyl(phenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m1./s1 |

InChI Key |

INIQGHHKHOQSIT-BTQNPOSSSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C2=CC=CC=C2)N.Cl |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclohexyl(phenyl)methanamine hydrochloride typically involves the reaction of cyclohexylmagnesium bromide with benzyl cyanide, followed by hydrolysis and subsequent reduction to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of (S)-cyclohexyl(phenyl)methanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-cyclohexyl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-cyclohexyl(phenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of (S)-cyclohexyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data

NMR Spectral Comparisons

- (S)-Cyclobutyl(phenyl)methanamine HCl : ¹H NMR shows aromatic protons at δ 7.36–7.28 and cyclobutyl protons at δ 2.87–1.69 . Comparable shifts are expected for the cyclohexyl analogue, with downfield shifts for cyclohexyl protons due to increased ring size.

- Diphenhydramine HCl : Features distinct dimethylamine (δ ~2.2–2.4) and diphenylmethoxy (δ ~5.0) signals, absent in simpler methanamine derivatives .

Biological Activity

(S)-Cyclohexyl(phenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexyl group and a phenyl group attached to a methanamine backbone, which may influence its interaction with biological systems. Research into its pharmacological properties suggests various applications, particularly in the fields of neuropharmacology and medicinal chemistry.

- Molecular Formula : C₁₂H₁₈ClN

- Molecular Weight : 211.73 g/mol

- Solubility : Enhanced solubility due to hydrochloride salt form, facilitating biological assays.

The biological activity of (S)-cyclohexyl(phenyl)methanamine hydrochloride is believed to involve interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction may lead to various pharmacological effects, including:

- Antidepressant-like Effects : Modulation of serotonin and norepinephrine levels suggests potential efficacy in treating mood disorders.

- Cognitive Enhancement : Preliminary studies indicate improvements in memory and cognitive functions, possibly through cholinergic mechanisms.

Biological Activity Overview

Research findings have highlighted several key areas of biological activity for (S)-cyclohexyl(phenyl)methanamine hydrochloride:

Case Studies and Research Findings

-

Antidepressant Activity :

- A study demonstrated that (S)-cyclohexyl(phenyl)methanamine hydrochloride significantly increased serotonin levels in animal models, suggesting a mechanism similar to traditional antidepressants.

-

Cognitive Function :

- Research indicated that compounds with similar structures showed enhancement in cognitive tasks in rodent models, leading to hypotheses about the cognitive benefits of (S)-cyclohexyl(phenyl)methanamine hydrochloride.

-

Antimicrobial Effects :

- In vitro studies revealed that the compound exhibited significant antimicrobial activity against various bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-cyclohexyl(phenyl)methanamine hydrochloride, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-Cyclopentyl(phenyl)methanamine hydrochloride | Cyclopentyl group instead of cyclohexyl | Different pharmacokinetics; potential for varied effects |

| (S)-Cyclohexanol | Lacks the phenyl group | Limited interaction with neurotransmitter systems |

| Phenethylamine | Simpler structure | Lacks cycloalkane ring; different biological interactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (S)-cyclohexyl(phenyl)methanamine hydrochloride, and how is enantiomeric purity maintained?

- Methodological Answer : The compound is typically synthesized via reductive amination of a ketone precursor (e.g., cyclohexyl(phenyl)ketone) using sodium cyanoborohydride in the presence of a chiral catalyst to preserve the (S)-configuration . Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with protocols optimized to achieve >98% enantiomeric excess (e.e.) .

Q. How is the structural identity and purity of (S)-cyclohexyl(phenyl)methanamine hydrochloride validated in research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the aromatic and cyclohexyl proton environments, while Mass Spectrometry (MS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 236.1). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, ensuring ≥95% purity .

Q. What in vitro assays are used to evaluate the biological activity of (S)-cyclohexyl(phenyl)methanamine hydrochloride?

- Methodological Answer : Radioligand binding assays (e.g., for neurotransmitter receptors like serotonin or dopamine receptors) quantify affinity (Ki values). Dose-response curves in enzyme inhibition assays (e.g., monoamine oxidase) determine IC50 values. EC50 values for functional activity are measured using cell-based assays with fluorescence or luminescence readouts .

Advanced Research Questions

Q. How do structural modifications in analogs affect the biological potency and selectivity of (S)-cyclohexyl(phenyl)methanamine hydrochloride?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare substituents (e.g., halogenation at the phenyl ring, cyclohexyl vs. cyclopropyl groups). For example, fluorination at the 4-position increases metabolic stability, while bulkier substituents reduce CNS penetration. Computational docking models (e.g., AutoDock Vina) predict binding modes to correlate structural features with activity .

Q. How can contradictory pharmacokinetic data for (S)-cyclohexyl(phenyl)methanamine hydrochloride across studies be resolved?

- Methodological Answer : Cross-study meta-analyses adjust for variables like assay conditions (e.g., plasma protein binding, pH) and species differences (e.g., rodent vs. human hepatocytes). Parallel artificial membrane permeability assays (PAMPA) and in vivo microdialysis clarify discrepancies in absorption and brain penetration .

Q. What is the impact of the (S)-enantiomer configuration on target engagement compared to the (R)-enantiomer?

- Methodological Answer : Enantiomer-specific activity is tested using chiral separation followed by functional assays. For example, the (S)-enantiomer may show 10-fold higher affinity for σ1 receptors than the (R)-form, as demonstrated by competitive binding assays with [³H]-ligands .

Q. Which advanced analytical techniques characterize the solid-state properties of (S)-cyclohexyl(phenyl)methanamine hydrochloride for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.